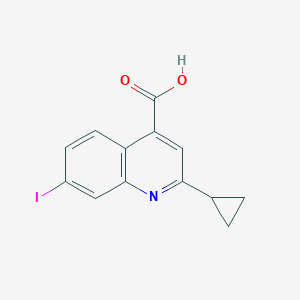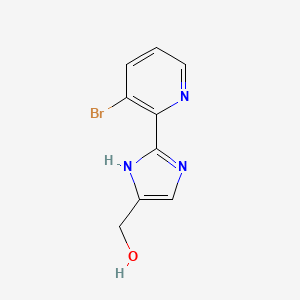
2-(3-Bromo-2-pyridyl)imidazole-5-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromo-2-pyridyl)imidazole-5-methanol is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the bromine atom and the hydroxyl group on the imidazole ring makes it a versatile intermediate for further chemical modifications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-pyridyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-2-pyridinecarboxaldehyde with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
化学反应分析
Types of Reactions
2-(3-Bromo-2-pyridyl)imidazole-5-methanol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the imidazole ring.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: PCC or other mild oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 2-(3-substituted-2-pyridyl)imidazole-5-methanol derivatives.
Oxidation: Formation of 2-(3-Bromo-2-pyridyl)imidazole-5-carbaldehyde.
Reduction: Formation of dehalogenated or reduced imidazole derivatives.
科学研究应用
2-(3-Bromo-2-pyridyl)imidazole-5-methanol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and antimicrobial compounds.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic structures.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s derivatives are studied for their biological activities, such as enzyme inhibition and receptor binding.
作用机制
The mechanism of action of 2-(3-Bromo-2-pyridyl)imidazole-5-methanol depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors. The bromine atom and the hydroxyl group play crucial roles in binding to the target molecules, thereby modulating their activity. The imidazole ring can interact with various biological targets through hydrogen bonding and π-π interactions.
相似化合物的比较
Similar Compounds
2-(2-Pyridyl)imidazole-5-methanol: Lacks the bromine atom, which may affect its reactivity and binding properties.
2-(3-Chloro-2-pyridyl)imidazole-5-methanol: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical behavior and biological activity.
2-(3-Bromo-2-pyridyl)imidazole-4-methanol: The position of the hydroxyl group is different, which can affect its chemical properties and applications.
Uniqueness
2-(3-Bromo-2-pyridyl)imidazole-5-methanol is unique due to the presence of both the bromine atom and the hydroxyl group on the imidazole ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.
属性
分子式 |
C9H8BrN3O |
|---|---|
分子量 |
254.08 g/mol |
IUPAC 名称 |
[2-(3-bromopyridin-2-yl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C9H8BrN3O/c10-7-2-1-3-11-8(7)9-12-4-6(5-14)13-9/h1-4,14H,5H2,(H,12,13) |
InChI 键 |
BMSKFQFFOPVZHS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)C2=NC=C(N2)CO)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


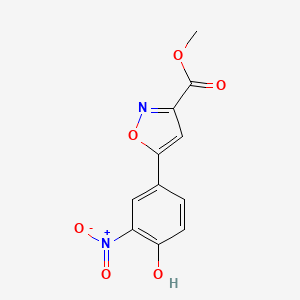
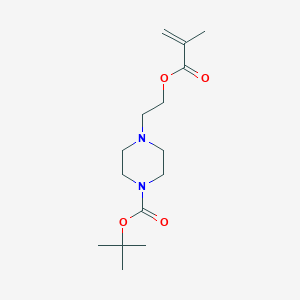

![5-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13698336.png)
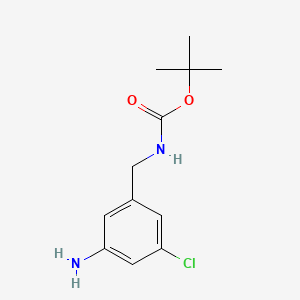
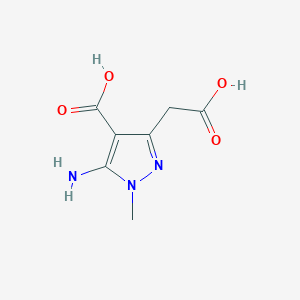
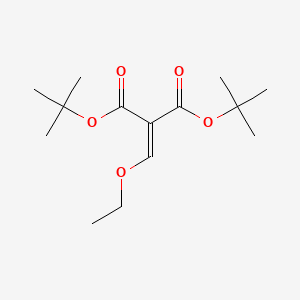
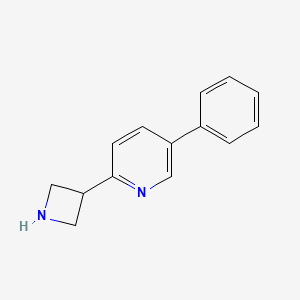

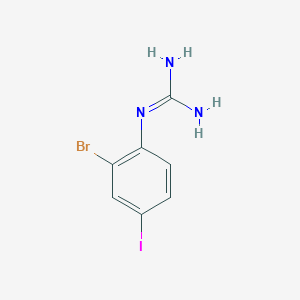
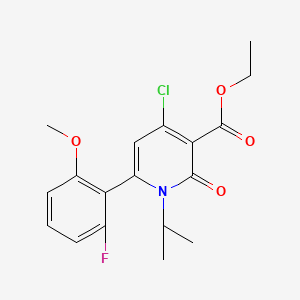
![(S)-4-Azaspiro[2.4]heptan-5-ylmethanol](/img/structure/B13698383.png)

